molecular formula C7H9NO3 B1486273 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione CAS No. 2168794-90-7

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione

Cat. No.: B1486273
CAS No.: 2168794-90-7
M. Wt: 155.15 g/mol
InChI Key: RSZVRMHBJYCYKG-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. This compound features an oxygen atom and a nitrogen atom within its structure, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the one-pot synthesis using manganese (III)-based oxidation of 4-acylpyrrolidine-2,3-diones has been reported. This method involves reacting a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones under controlled conditions to form the desired spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include manganese (III) compounds, which can facilitate the formation of the spiro structure.

  • Reduction: : Reduction reactions might involve the use of hydrogen gas or metal hydrides.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used

Scientific Research Applications

2-Oxa-7-azaspiro[4

  • Chemistry: : It can serve as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound might be used in the study of biological systems, particularly in understanding the interactions of spiro compounds with biological targets.

  • Medicine: : It could be explored for its therapeutic potential, possibly as a precursor for drug development.

  • Industry: : The compound's unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione exerts its effects would depend on its specific application. For instance, in a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.4]nonane-1,8-dione can be compared with other similar spiro compounds, such as 2-oxa-7-azaspiro[4.4]nonane-1,3-dione and 2-oxa-7-azaspiro[4.4]nonane-8,9-dione. These compounds share the spiro structure but differ in the position of the oxygen and nitrogen atoms within the rings. The unique arrangement of atoms in this compound may confer distinct chemical and biological properties compared to its analogs.

List of Similar Compounds

  • 2-oxa-7-azaspiro[4.4]nonane-1,3-dione

  • 2-oxa-7-azaspiro[4.4]nonane-8,9-dione

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-3-7(4-8-5)1-2-11-6(7)10/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVRMHBJYCYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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